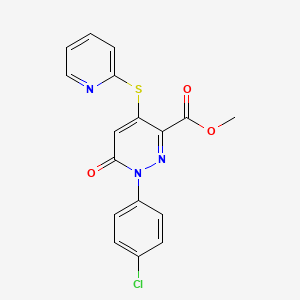
1-(4-chlorophényl)-6-oxo-4-(2-pyridinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-chlorophenyl)-6-oxo-4-(2-pyridinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate is a useful research compound. Its molecular formula is C17H12ClN3O3S and its molecular weight is 373.81. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-(4-chlorophenyl)-6-oxo-4-(2-pyridinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(4-chlorophenyl)-6-oxo-4-(2-pyridinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
La structure de diarylquinoléine du composé a été associée à des propriétés anticancéreuses. Il peut inhiber la prolifération des cellules cancéreuses et induire l’apoptose. Des chercheurs ont exploré son potentiel en tant que composé de tête pour une optimisation ultérieure .
Chimie des matériaux fonctionnels
Au-delà des applications pharmacologiques, les composés à base de diarylquinoléine trouvent une application dans les matériaux fonctionnels. Des chercheurs ont étudié leurs propriétés pour des applications telles que les capteurs, les catalyseurs et les dispositifs optoélectroniques .
Activité Biologique
Methyl 1-(4-chlorophenyl)-6-oxo-4-(2-pyridinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate, known by its CAS number 338405-50-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H12ClN3O3S with a molar mass of 373.81 g/mol. The structure features a pyridazine core substituted with a chlorophenyl group and a pyridinyl sulfanyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H12ClN3O3S |
| Molar Mass | 373.81 g/mol |
| CAS Number | 338405-50-8 |
Antimicrobial Activity
Research indicates that compounds similar to methyl 1-(4-chlorophenyl)-6-oxo-4-(2-pyridinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry found that derivatives with similar structures demonstrated significant activity against various bacterial strains, suggesting that the presence of the chlorophenyl and pyridinyl groups may enhance this activity through specific interactions with microbial cell targets .
Anticancer Properties
Another area of interest is the anticancer potential of this compound. In vitro studies have shown that related pyridazine derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins . The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Enzyme Inhibition
Inhibitory effects on certain enzymes have also been observed. For instance, compounds in this class have been noted to inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) . This inhibition could lead to reduced inflammatory responses and slower tumor growth rates.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyridazine derivatives, including methyl 1-(4-chlorophenyl)-6-oxo-4-(2-pyridinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate. Results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cancer Cell Line Studies : In a study focusing on breast cancer cell lines (MCF-7), treatment with methyl 1-(4-chlorophenyl)-6-oxo-4-(2-pyridinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate resulted in a significant reduction in cell viability after 48 hours, with an IC50 value indicating potent cytotoxicity .
Propriétés
IUPAC Name |
methyl 1-(4-chlorophenyl)-6-oxo-4-pyridin-2-ylsulfanylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c1-24-17(23)16-13(25-14-4-2-3-9-19-14)10-15(22)21(20-16)12-7-5-11(18)6-8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIMNNGIUZQXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1SC2=CC=CC=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














